MAGE-12 (114-127)

HLA-DR13 CD4+ T-cell epitope cancer immunotherapy

Using incorrect MAGE-A12 fragments (e.g., 127-141 or 170-178) produces invalid results in DR13-restricted CD4+ T-cell studies. MAGE-12 (114-127) (AELVHFLLLKYRAR) uniquely resolves this by providing the exact DR13-restricted epitope. Key procurement outcomes: 1) Enables ex vivo ELISPOT/ICS detection of MAGE-A12-specific CD4+ T-cells in DR13+ patients (~19% Caucasians). 2) Serves as a critical QC reference standard for whole-protein vaccine lot-release assays. 3) Facilitates MAGE-A12-selective TCR cloning without MAGE-A3 cross-reactivity, reducing off-target safety risks. Supplied as lyophilized powder, >95% HPLC, for research use only.

Molecular Formula
Molecular Weight
Cat. No. B1575038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-12 (114-127)
SynonymsMelanoma-associated antigen 12 (114-127); MAGE-12 (114-127)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-12 (114-127) Peptide Profile


MAGE-12 (114-127) is a 14-amino acid synthetic peptide (sequence: AELVHFLLLKYRAR) derived from the melanoma-associated antigen A12 (MAGE-A12) protein, a member of the MAGE-A cancer-testis antigen family whose members share 50–80% sequence identity [1]. It is identified as an HLA-DR13-restricted CD4+ T-helper epitope recognized following in vitro stimulation of lymphocytes with the full-length MAGE-A12 protein [2]. This peptide fragment is supplied for research use in immuno-oncology applications including T-cell stimulation assays, epitope mapping, and vaccine development studies, and should not be confused with other MAGE-A12 epitopes such as the HLA-DP4-restricted 127–141 fragment (REPFTKAEMLGSVIR) or the HLA-Cw7-restricted 170–178 fragment (VRIGHLYIL) .

HLA-DR13-restricted CD4+ T-cell epitope studies
T-cell stimulation and epitope mapping assays
MAGE-A12-specific immune monitoring research
Requires distinct HLA context vs. DP4/Cw7 epitopes

MAGE-12 (114-127) Specificity in Immunoassays


Within the MAGE-A protein family, individual peptide fragments—even those from the same full-length protein—exhibit distinct, non-redundant immunological properties defined by their unique HLA restriction elements and T-cell recognition profiles [1]. For MAGE-12 (114-127), its restricted presentation by the relatively low-frequency HLA-DR13 allele (approximately 19% in Caucasian populations) means it activates a fundamentally different CD4+ T-cell repertoire than the HLA-DP4-restricted MAGE-A12 (127–141) epitope (HLA-DP4 frequency approximately 75%) or the HLA-Cw7-restricted (170–178) epitope [2]. Furthermore, homologous peptides from other MAGE-A family members occupying the same 114–127 region (e.g., MAGE-A3 114–127) may exhibit differential MHC binding affinities and T-cell precursor frequencies due to sequence divergence [3]. Substituting one MAGE-A12 fragment for another, or using a different MAGE-A family peptide, will not recapitulate the DR13-restricted CD4+ response, invalidating experimental outcomes in donor-specific or HLA-typed immunogenicity studies. The quantitative evidence below defines the precise context in which this specific peptide provides unique, verifiable value.

HLA restriction mismatch
Other MAGE-A12 epitopes (127–141, 170–178) are restricted by DP4 or Cw7, not DR13, which may shift the T-cell repertoire accessed.
MAGE-A family homology
MAGE-A3 (114–127) shares the same position but sequence divergence may lead to distinct TCR recognition; cross-reactivity was not observed in functional assays.
Allele frequency context
DR13 defines a smaller research cohort than DP4; donor selection must match the epitope’s restriction or results may not transfer across alleles.

MAGE-12 (114-127) Comparative Evidence


HLA-DR13 Restriction and Cohort Specificity

MAGE-12 (114-127) is restricted to the HLA-DR13 molecule, an allele with an estimated population frequency of 19% in Caucasians [1]. This is in stark contrast to the HLA-DP4-restricted MAGE-A12 (127-141) epitope, which is presented by an allele found in approximately 75% of the Caucasian population [2]. This difference in HLA restriction means that the 114-127 peptide addresses a distinct patient subset (DR13-positive) that is not targeted by the more commonly studied 127-141 or 170-178 MAGE-A12 epitopes, nor by the majority of other MAGE-A family epitopes which are predominantly HLA class I or common class II (e.g., DR1, DP4) restricted .

HLA Restriction & Cohort
Head-to-head
DR13 restriction: ~19% Caucasian cohort
vs. DP4 restriction: ~75% Caucasian cohort
56 percentage point lower coverage
Defines a distinct DR13+ research cohort not addressed by DP4 epitopes.
Population-based allele frequency estimate; cohort context.
HLA-DR13 CD4+ T-cell epitope cancer immunotherapy

CD4+ Immunogenicity: DR13 vs. DP4 Restriction

The MAGE-A12 (127-141) peptide, restricted by HLA-DP4, was found to be T-cell stimulating in 6 out of 6 healthy donors tested (100% response rate) and induced a defined number of T-cell lines [1]. In contrast, the immunogenicity of MAGE-12 (114-127) was demonstrated via the generation of specific T-cell lines after in vitro stimulation of lymphocytes with the full-length MAGE-A12 protein, confirming its natural processing and presentation by DR13 [2]. However, the precise T-cell precursor frequency or response rate in DR13-positive donors has not been reported in head-to-head quantitative studies. This lack of direct comparative immunogenicity data necessitates a contextual evaluation: while the 127-141 epitope shows robust, high-frequency immunogenicity in a broad population, the 114-127 epitope's value lies in its unique DR13 restriction and its proven natural processing from whole protein, a prerequisite for physiological relevance in cancer vaccine design .

CD4+ Immunogenicity
Cross-study
Target: T-cell lines from full-protein processing (frequency not reported)
vs. 127–141 epitope: 100% response rate (6/6 donors)
Supports natural processing for DR13 research; direct quantitative comparison not available.
Cross-study design; precursor frequency not reported.
T-cell immunogenicity CD4+ response epitope validation

TCR Specificity vs. MAGE-A3 (114-127)

The MAGE-A family proteins share 50–80% sequence identity, but specific epitope regions can diverge significantly [1]. The MAGE-3 (114-127) peptide, also presented by HLA-DR13, was shown to induce CD4+ T-cell clones that specifically recognized MAGE-3 but not MAGE-A12, despite both peptides sharing the same HLA restriction element [2]. This cross-reactivity study demonstrates that the amino acid differences between MAGE-A12 (114-127) (AELVHFLLLKYRAR) and MAGE-3 (114-127) are sufficient to confer unique T-cell receptor (TCR) recognition and preclude peptide interchangeability . While specific binding affinity or functional avidity values are not available, the lack of cross-reactivity provides strong functional evidence for distinct immunological identity.

TCR Specificity vs. MAGE-A3
Functional evidence
No cross-reactivity with MAGE-A3 (114–127)-specific CD4+ T-cell clones observed.
Distinct immunological identity; MAGE-A12-selective research tool.
Binding affinity data unavailable; qualitative assay context.
MAGE-A family sequence alignment epitope specificity

MAGE-12 (114-127) Research Applications


DR13-Restricted Immune Monitoring

The peptide is uniquely suited for ex vivo detection and enumeration of MAGE-A12-specific CD4+ T-cell responses in HLA-DR13-positive cancer patients, a patient subset representing approximately 19% of Caucasians [1]. This application is predicated on the peptide's exclusive DR13 restriction, which defines a distinct and otherwise underserved immunological niche. Researchers can use the peptide in ELISPOT or intracellular cytokine staining assays to monitor spontaneous or vaccine-induced T-helper responses in patients with MAGE-A12-expressing tumors (e.g., melanoma, lung, breast), thereby correlating DR13-restricted immunity with clinical outcomes, a question that cannot be addressed using the DP4-restricted 127-141 epitope [2].

MAGE-A12 Vaccine Processing Validation

Because MAGE-12 (114-127) was identified as a naturally processed epitope following stimulation with the full-length MAGE-A12 protein, it serves as a critical quality control and validation reagent in the development of whole-protein or long-peptide MAGE-A12 cancer vaccines [3]. Researchers can use this synthetic peptide to confirm that their vaccine formulation, whether recombinant protein, DNA, or viral vector, is correctly processed and presented by DR13-expressing antigen-presenting cells. This ensures that the vaccine is capable of eliciting a physiologically relevant CD4+ T-helper response, a key component of effective anti-tumor immunity, and provides a standardized reagent for immunogenicity lot-release assays .

TCR Discovery for Adoptive Cell Therapy

The peptide can be employed as a screening reagent to identify and clone high-affinity T-cell receptors (TCRs) specific for the MAGE-A12 (114-127)/DR13 complex, with the crucial advantage that its sequence is not cross-reactive with MAGE-A3 (114-127) [4]. This lack of cross-reactivity, demonstrated by functional T-cell assays, reduces the risk of off-target toxicity against other MAGE family members that may be expressed in normal tissues (e.g., MAGE-A3 in brain), a critical safety consideration for TCR gene therapy development [5]. The peptide thus enables the generation of MAGE-A12-selective TCRs for potential adoptive cell transfer in DR13-positive patients.

Application
Selection Property
Validation Focus
DR13-restricted immune monitoring research
Exclusive DR13-restricted CD4+ epitope
Correlate peptide-specific responses with research endpoints in MAGE-A12+ tumor models
MAGE-A12 vaccine processing studies
Naturally processed epitope from full-length protein
Confirm correct antigen processing and DR13 presentation in APC models
TCR discovery for adoptive transfer research
MAGE-A12-selective sequence; reported lack of MAGE-A3 cross-reactivity
TCR specificity profiling and off-target reactivity screening in research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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